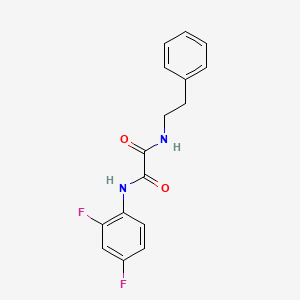

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Enhancement and Molecular Interactions

Research on compounds structurally related to N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has demonstrated significant fluorescence enhancement due to specific molecular substitutions. For instance, the introduction of N-phenyl substituents to certain stilbenes leads to more planar ground-state geometries, resulting in red-shifted absorption and fluorescence spectra. These modifications enhance fluorescence quantum yields at room temperature, contrasting with the behavior of most unconstrained monosubstituted trans-stilbenes (Yang et al., 2002).

Synthesis and Characterization of n-Type Semiconductors

A series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were synthesized, displaying n-type semiconductor properties with carrier mobilities ranging from ∼10-6 to ∼ 0.1 cm2 V-1 s-1. These findings highlight the potential of fluorinated compounds in organic electronic applications (Facchetti et al., 2004).

Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their in vitro cytotoxicity against various human tumor cell lines. Triphenyltin(IV) compounds demonstrated significant cytotoxicity, presenting a promising avenue for anticancer drug development (Basu Baul et al., 2009).

Molecular Self-Assembly for Hybrid Materials

Studies on molecular self-assembly involving halogen bonds have shown potential for creating hybrid perfluorocarbon–hydrocarbon crystalline materials. Such assemblies could have implications for materials science, particularly in the development of novel crystalline structures (Syssa-Magalé et al., 2005).

Nonlinear Optical Properties and Sensing Applications

Compounds related to this compound have been investigated for their nonlinear optical properties and sensing applications. For example, the quadratic nonlinear optical properties of N-aryl stilbazolium dyes have been studied, revealing significant enhancements in hyperpolarizability, suggesting applications in optical technologies (Coe et al., 2002).

Direcciones Futuras

Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, “N1-(2,4-difluorophenyl)-N2-phenethyloxalamide” and similar compounds may continue to be a focus of future research in these fields.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .

Mode of Action

Similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .

Biochemical Pathways

The aforementioned targets are involved in various biochemical pathways, including cell growth, proliferation, and inflammation .

Pharmacokinetics

The n1 position is involved in pharmacokinetic properties and overall potency in similar compounds .

Result of Action

Inhibition of the aforementioned targets can lead to a variety of cellular effects, including reduced cell growth and proliferation .

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWFXKYHTWMGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2828107.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2828111.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2828112.png)

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2828114.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]](/img/structure/B2828120.png)

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)

![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)

![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)